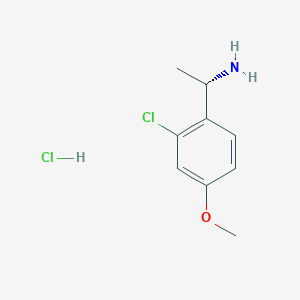![molecular formula C16H27BO4 B6163897 methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate CAS No. 2245109-85-5](/img/new.no-structure.jpg)
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate is a boronic acid derivative with a bicyclic structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of a bicyclo[2.2.2]octane-1-carboxylate derivative with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems for the addition of reagents and control of reaction conditions is common to achieve high yields and purity.
化学反应分析
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalyst: Commonly used catalysts include palladium(II) acetate or palladium(0) complexes.
Base: Bases such as potassium carbonate or sodium carbonate are typically employed.
Solvent: Organic solvents like toluene or dimethylformamide (DMF) are often used.
Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
Chemistry: In organic chemistry, this compound is used in the synthesis of complex molecules through cross-coupling reactions. It is particularly useful in the construction of biaryl compounds, which are key structures in many natural products and pharmaceuticals.
Biology: The compound can be used to create fluorescent probes for biological imaging, aiding in the study of cellular processes and disease mechanisms.
Medicine: It serves as a precursor in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases. Its ability to form stable carbon-carbon bonds makes it valuable in drug design.
Industry: In the materials science industry, this compound is used to develop advanced materials with specific electronic and optical properties. It is also employed in the production of polymers and other high-performance materials.
作用机制
The mechanism by which this compound exerts its effects involves the formation of a boronic acid intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, resulting in the desired product.
Molecular Targets and Pathways Involved: The primary molecular target is the palladium catalyst, which facilitates the cross-coupling reaction. The pathways involved include oxidative addition, transmetalation, and reductive elimination.
相似化合物的比较
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Uniqueness: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate is unique due to its bicyclic structure, which provides enhanced stability and reactivity compared to its linear counterparts. This structural feature allows for more efficient cross-coupling reactions and the formation of complex molecular architectures.
属性
CAS 编号 |
2245109-85-5 |
|---|---|
分子式 |
C16H27BO4 |
分子量 |
294.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



